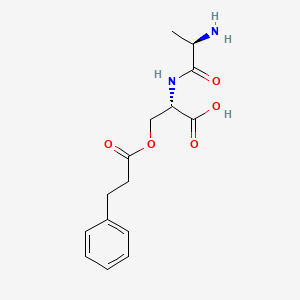![molecular formula C11H12F2O B12617979 2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene CAS No. 918870-81-2](/img/structure/B12617979.png)
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene is an organic compound characterized by the presence of ethenyl, difluoro, and isopropoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-difluoro-3-hydroxybenzene and isopropyl bromide.
Etherification: The hydroxyl group of 1,5-difluoro-3-hydroxybenzene is converted to an isopropoxy group using isopropyl bromide in the presence of a base like potassium carbonate.
Vinylation: The resulting intermediate undergoes a vinylation reaction to introduce the ethenyl group. This can be achieved using a palladium-catalyzed Heck reaction with vinyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, other nucleophiles
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Difluoro-3-[(propan-2-yl)oxy]benzene: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
2-Ethenyl-1,5-difluorobenzene: Lacks the isopropoxy group, affecting its solubility and interaction with other molecules.
1,5-Difluoro-3-[(propan-2-yl)oxy]toluene: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior.
Uniqueness
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both ethenyl and isopropoxy groups on the benzene ring allows for versatile reactivity and the formation of a wide range of derivatives.
Propiedades
Número CAS |
918870-81-2 |
|---|---|
Fórmula molecular |
C11H12F2O |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
2-ethenyl-1,5-difluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H12F2O/c1-4-9-10(13)5-8(12)6-11(9)14-7(2)3/h4-7H,1H2,2-3H3 |
Clave InChI |
NXGDLUPQZOSONM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC(=C1)F)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


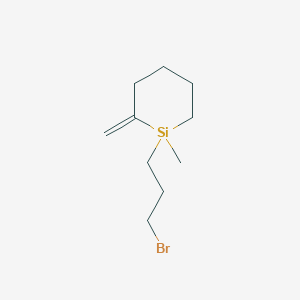
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
![(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol](/img/structure/B12617919.png)
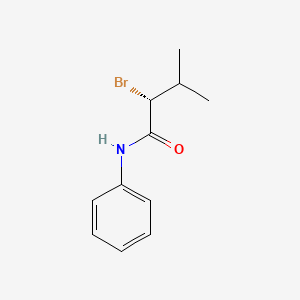
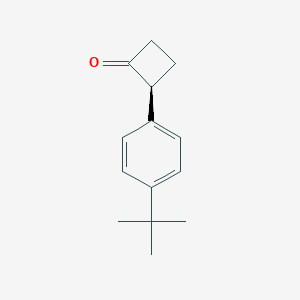
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
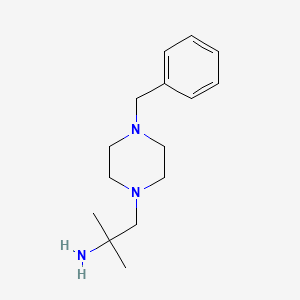
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
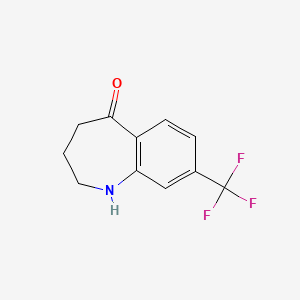
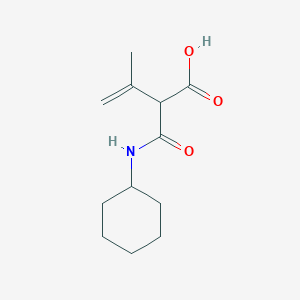
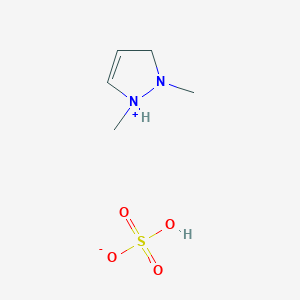
![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
